NSC 617145

Vue d'ensemble

Description

NSC 617145 est un inhibiteur sélectif de l'hélicase du syndrome de Werner (WRN) avec une valeur de CI50 de 230 nM . Ce composé inhibe l'activité ATPase de WRN et induit des cassures double brin et des anomalies chromosomiques . Il est particulièrement sélectif pour WRN par rapport à d'autres hélicases telles que BLM, FANCJ, ChlR1, RecQ et UvrD .

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles pour NSC 617145 ne sont pas détaillées de manière exhaustive dans la littérature disponible. Il est connu que le composé est fourni sous forme solide et peut être dissous dans le DMSO pour une utilisation expérimentale . Le composé est généralement stocké à -20 °C pour une stabilité à long terme .

Analyse Des Réactions Chimiques

NSC 617145 subit plusieurs types de réactions chimiques, se concentrant principalement sur son interaction avec l'hélicase WRN. Il inhibe l'activité ATPase de WRN, conduisant à l'induction de cassures double brin et d'anomalies chromosomiques . Le composé agit en synergie avec la mitomycine C pour inhiber la prolifération cellulaire et induire des cassures double brin d'une manière dépendante de WRN . Les réactifs courants utilisés dans ces réactions comprennent la mitomycine C et diverses lignées cellulaires telles que les cellules HeLa .

Applications De Recherche Scientifique

Induction of Double-Strand Breaks

Studies have shown that treatment with NSC 617145 significantly increases the levels of γ-H2AX foci, a marker for DSBs, in HeLa cells. This increase indicates that the inhibition of WRN by this compound leads to enhanced DNA damage due to impaired repair mechanisms . The compound also elevates levels of 53BP1 foci, further confirming its role in inducing DNA damage.

Synergistic Effects with Mitomycin C

This compound has been reported to act synergistically with MMC, enhancing the cytotoxic effects on cells deficient in WRN. In Fanconi Anemia cells, this combination resulted in a marked increase in cell death compared to either agent alone . The mechanism appears to involve the activation of non-homologous end joining (NHEJ) pathways under conditions where WRN is inhibited.

Case Study 1: Fanconi Anemia Cells

In a study involving Fanconi Anemia-D2 deficient cells, researchers treated cells with this compound alongside low doses of MMC. The results demonstrated a significant increase in DSBs and chromosomal abnormalities compared to controls. The findings suggest that this compound could be a valuable tool for targeting specific genetic vulnerabilities in cancer therapy .

Case Study 2: Cancer Cell Lines

The effects of this compound were also evaluated in various cancer cell lines, including those with mutations affecting p53. Both p53-deficient and proficient cell lines exhibited sensitivity to this compound, although p53-deficient cells showed slightly increased resistance . This indicates that while this compound's efficacy is not strictly dependent on p53 status, the presence of functional p53 may enhance its cytotoxic effects.

Potential Applications in Cancer Therapy

Given its ability to induce DNA damage selectively in cancer cells while sparing normal cells, this compound holds promise as a therapeutic agent:

- Targeted Therapy : It may be particularly effective against tumors exhibiting high levels of genomic instability or deficiencies in DNA repair pathways.

- Combination Therapies : The synergistic effect with other chemotherapeutics like MMC suggests potential for use in combination regimens to enhance overall treatment efficacy.

Mécanisme D'action

NSC 617145 exerts its effects by selectively inhibiting the ATPase activity of WRN helicase . This inhibition leads to the accumulation of double-strand breaks and chromosomal abnormalities, ultimately causing cell cycle arrest and apoptosis . The compound induces WRN binding to chromatin and proteasomal degradation, preventing the processing of Rad51-mediated recombination products and activating non-homologous end joining (NHEJ) pathways .

Comparaison Avec Des Composés Similaires

NSC 617145 est comparé à d'autres inhibiteurs de WRN tels que NSC 19630 . Alors que les deux composés inhibent l'hélicase WRN, this compound a montré une sélectivité et une puissance plus élevées . Des composés similaires comprennent :

NSC 19630 : Un autre inhibiteur de WRN avec une activité biologique similaire.

Inhibiteurs de BLM, FANCJ, ChlR1, RecQ et UvrD : Ces inhibiteurs d'hélicase sont moins sélectifs que this compound.

This compound se distingue par sa forte sélectivité pour l'hélicase WRN et sa capacité à induire des anomalies chromosomiques et des cassures double brin significatives .

Activité Biologique

NSC 617145 is a small molecule that acts as a specific inhibitor of the Werner Syndrome helicase (WRN), a crucial enzyme involved in DNA repair processes. The compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to induce DNA damage and apoptosis in cancer cells. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and implications for cancer therapy.

This compound inhibits WRN helicase activity, which is essential for resolving DNA structures that arise during replication and repair. The inhibition leads to:

- Accumulation of Double-Strand Breaks (DSBs) : Exposure to this compound results in significant increases in DSBs, as evidenced by elevated levels of γ-H2AX foci—a marker for DSBs—in treated cells compared to controls .

- Blocked Replication Forks : The compound disrupts normal DNA replication processes, causing replication forks to stall and accumulate, further contributing to genomic instability .

- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines, with studies indicating a four-fold increase in apoptotic cells compared to controls at specific concentrations .

Cell Line Sensitivity

Research has demonstrated that this compound exhibits potent cytotoxic effects across multiple cancer cell lines. Key findings include:

- HeLa Cells : Treatment with 1.5 μM this compound resulted in a 98% inhibition of cell proliferation. Recovery experiments indicated that the effect was cytotoxic rather than cytostatic .

- U2OS Cells : Similar results were observed, with an 80% reduction in proliferation after two days of treatment at the same concentration, indicating that the compound's effectiveness is independent of p53 status .

- Fanconi Anemia Cells : Cells deficient in Fanconi anemia genes exhibited heightened sensitivity to this compound when co-treated with mitomycin C (MMC), suggesting a synergistic effect that exacerbates DNA damage under conditions of impaired DNA repair pathways .

Dose-Response Relationship

The IC50 value for this compound has been reported at approximately 230 nM, making it significantly more potent than its structural analog, NSC 19630. This potency was confirmed through various assays measuring WRN helicase inhibition and cellular proliferation .

Case Study: Cancer Cell Lines

A study involving HTLV-1-transformed adult T-cell leukemia cells demonstrated that this compound promotes apoptosis effectively, reinforcing its potential as a therapeutic agent against hematological malignancies .

Table: Summary of Biological Activity in Different Cell Lines

| Cell Line | IC50 (μM) | Proliferation Inhibition (%) | Apoptosis Induction |

|---|---|---|---|

| HeLa | 1.5 | 98 | Yes |

| U2OS | 1.5 | 80 | Yes |

| FANCD2-deficient | Low (synergistic with MMC) | High | Yes |

Implications for Cancer Therapy

The ability of this compound to sensitize cancer cells to DNA-damaging agents like MMC highlights its potential role in combination therapies aimed at enhancing the efficacy of existing chemotherapeutics. The findings suggest that targeting WRN could be particularly beneficial for tumors exhibiting deficiencies in DNA repair mechanisms.

Propriétés

IUPAC Name |

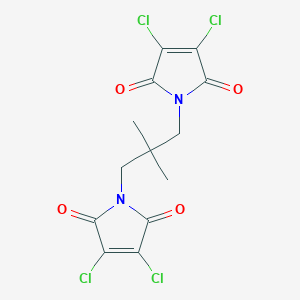

3,4-dichloro-1-[3-(3,4-dichloro-2,5-dioxopyrrol-1-yl)-2,2-dimethylpropyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl4N2O4/c1-13(2,3-18-9(20)5(14)6(15)10(18)21)4-19-11(22)7(16)8(17)12(19)23/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOXPBOKDABARQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1C(=O)C(=C(C1=O)Cl)Cl)CN2C(=O)C(=C(C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203115-63-3 | |

| Record name | 203115-63-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.